molecular formula C19H16N2O3S B6515812 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 912791-51-6

2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B6515812
CAS No.: 912791-51-6
M. Wt: 352.4 g/mol
InChI Key: IBZGQMUPUDBQQG-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-d]pyrimidine family, characterized by a fused chromene-pyrimidine scaffold. Key structural features include:

  • 3-Ethoxyphenyl substituent: Aromatic ring with an ethoxy group at the meta position, influencing lipophilicity and steric interactions.
  • 9-Hydroxy group: Enhances hydrogen-bonding capacity and solubility.

Chromeno-pyrimidines are studied for diverse bioactivities, including anticancer, antimicrobial, and antioxidant effects . The thione group in this compound may enhance metal-binding properties, relevant to enzyme inhibition .

Properties

IUPAC Name

2-(3-ethoxyphenyl)-9-hydroxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-23-13-7-3-6-12(9-13)17-20-18-14(19(25)21-17)10-11-5-4-8-15(22)16(11)24-18/h3-9,22H,2,10H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZGQMUPUDBQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its synthesis, antiproliferative effects, antioxidant activity, and potential mechanisms of action.

Synthesis of the Compound

The compound can be synthesized through various methods that involve the reaction of chromene derivatives with pyrimidine thiones. A typical synthesis involves:

  • Starting Materials : 2-amino-4H-chromenes and appropriate thioamide precursors.
  • Reagents : Use of solvents like ethanol or DMF under conditions such as reflux or microwave irradiation.
  • Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Example Reaction Scheme

2 amino 4H chromene+thioamide2 3 ethoxyphenyl 9 hydroxy 3H 4H 5H chromeno 2 3 d pyrimidine 4 thione\text{2 amino 4H chromene}+\text{thioamide}\rightarrow \text{2 3 ethoxyphenyl 9 hydroxy 3H 4H 5H chromeno 2 3 d pyrimidine 4 thione}

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been tested against colorectal cancer cell lines (e.g., HCT116 and Caco2).
  • IC50 Values : Results indicate that the compound has an IC50 value in the micromolar range, suggesting potent activity.
Cell LineIC50 (μM)
HCT11615.0
Caco212.5

Antioxidant Activity

The antioxidant properties of the compound have been evaluated using assays such as DPPH scavenging and FRAP (Ferric Reducing Antioxidant Power):

  • DPPH Assay Results : The compound demonstrated a high DPPH scavenging activity with an IC50 value comparable to standard antioxidants.
CompoundIC50 (μM)
2-(3-ethoxyphenyl)-...20.0
Ascorbic Acid (Control)15.0

The proposed mechanisms for the biological activities include:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antioxidant Mechanism : It likely acts by donating electrons to free radicals or chelating metal ions that catalyze oxidative stress.

Case Studies

  • Colorectal Cancer Study : A study evaluated the antiproliferative effects of various chromeno-pyrimidine derivatives, including our compound, demonstrating significant inhibition in tumor growth in vitro and in vivo models .
  • Antioxidant Efficacy : Another study highlighted the antioxidant potential through multiple assays showing that compounds with similar structures effectively reduce oxidative stress markers in cellular models .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of chromeno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. The compound has been evaluated for its efficacy against tumor cell lines such as HCT116 and Caco2, demonstrating promising IC50 values that suggest potent anticancer activity .

Antimicrobial Properties

Chromeno[2,3-d]pyrimidine derivatives have been reported to possess antimicrobial activity against a range of pathogens. The presence of the thioketone group enhances the compound's ability to interact with microbial enzymes or membranes, leading to effective inhibition of bacterial growth. Studies have highlighted the potential of these compounds in developing new antimicrobial agents .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against protein kinases. This is crucial for the development of targeted therapies in cancer treatment where kinase signaling pathways play a significant role. Inhibitory assays have demonstrated that certain derivatives can effectively block kinase activity at low concentrations .

Synthesis of Novel Derivatives

The synthetic versatility of 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione allows for the creation of novel derivatives with enhanced biological activities. Various synthetic routes have been explored to modify the core structure and introduce different substituents that can improve potency or selectivity for specific biological targets .

Case Studies

StudyFocusFindings
Bouattour et al., 2017Microwave-assisted synthesisDeveloped new chromeno[2,3-d]pyrimidine derivatives with good yields; showed anticancer activity against HCT116 cells (IC50: 0.25 µM) .
Arkivoc StudyBiological evaluationReported on the synthesis and biological evaluation of chromeno[2,3-d]pyrimidines; demonstrated significant antimicrobial activity against various bacteria .
IUCr ResearchStructural analysisInvestigated the crystal structure and reactivity patterns of similar compounds; provided insights into the relationship between structure and biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Table 1: Substituent Profiles of Selected Chromeno[2,3-d]Pyrimidine Derivatives
Compound Name Substituents Molecular Formula Key Modifications
Target Compound 3-Ethoxyphenyl, 9-OH, 4-thione C₁₉H₁₇N₂O₃S Ethoxy for lipophilicity; thione for reactivity
2-(2-Chlorophenyl) Derivative 2-Chlorophenyl, 8-benzylidene C₂₁H₁₄Cl₂N₂O Chlorine for electronegativity; benzylidene for planar stacking
2-(5-Bromo-2-Methoxyphenyl) Derivative 5-Br, 2-OCH₃, 9-OCH₃ C₁₉H₁₅BrN₂O₃S Bromine for steric bulk; methoxy for reduced solubility
9-Methoxy-4-Thione Derivative 2-Hydroxy-3-OCH₃, 9-OCH₃ C₁₉H₁₆N₂O₄S Methoxy substitution reduces H-bonding vs. hydroxy

Key Observations :

  • Ethoxy vs.
  • Hydroxy vs. Methoxy at Position 9 : The 9-OH group in the target compound may improve solubility and antioxidant activity compared to methoxy-substituted analogs .
Table 2: Comparative Bioactivity Data
Compound Anticancer Activity (IC₅₀, μM) Antimicrobial Activity Key Findings
Target Compound Under investigation Not reported Thione group may enhance kinase inhibition potential
2-(2-Chlorophenyl) Derivative 0.89 (A-549); 1.12 (HT-29) Not tested Superior to doxorubicin in cytotoxicity
5H-Chromeno[2,3-d]Pyrimidines Not reported MIC: 8–32 μg/mL Antibacterial activity linked to 4H-chromene backbone
Benzo[h]Chromeno Derivatives 2.5–10 μM (various cell lines) Active against S. aureus Ethoxy/hydroxy groups correlate with antimicrobial potency

Key Observations :

  • Anticancer Potential: Chlorophenyl derivatives exhibit strong cytotoxicity, likely due to halogen-induced DNA intercalation . The target’s ethoxyphenyl may favor alternative mechanisms, such as topoisomerase inhibition.
  • Role of Thione : Thione-containing analogs (e.g., ) show enhanced metal-binding capacity, which could disrupt metalloenzymes in cancer cells .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound 365.42 3.2 0.15 (DMSO)
2-(5-Bromo-2-Methoxyphenyl) 443.30 4.1 0.08 (DMSO)
9-Methoxy-4-Thione Derivative 368.41 2.8 0.20 (DMSO)

Key Observations :

  • logP Trends : Bromine and methoxy groups increase lipophilicity (higher logP) compared to the target’s ethoxy/hydroxy combination .
  • Solubility : The target’s 9-OH group may improve aqueous solubility over methoxy analogs .

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